2-Bromothieno[2,3-c]pyridine
Overview
Description
2-Bromothieno[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by a fused bicyclic ring system consisting of a thieno ring and a pyridine ring, with a bromine atom attached at the second position. The presence of both sulfur and nitrogen atoms in the ring system contributes to its distinctive chemical properties and reactivity .
Mechanism of Action
Target of Action
The primary target of 2-Bromothieno[2,3-c]pyridine is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .
Mode of Action
This compound interacts with GRK2 by mimicking ATP, the energy currency of the cell . This compound fits into the ATP binding site of GRK2, inhibiting its activity . The inhibition of GRK2 leads to changes in GPCR signaling, which can have various effects depending on the specific GPCR and the cellular context .
Biochemical Pathways
The inhibition of GRK2 by this compound affects the GPCR signaling pathways . GPCRs are involved in numerous biochemical pathways, including those related to immune response, neurotransmission, cell growth, and more . Therefore, the inhibition of GRK2 can have wide-ranging effects on these pathways .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of GRK2, leading to altered GPCR signaling . This can have various molecular and cellular effects, depending on the specific GPCR and the cellular context . For example, it could potentially affect immune response, neurotransmission, or cell growth .
Biochemical Analysis
Biochemical Properties
2-Bromothieno[2,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is G protein-coupled receptor kinase 2 (GRK2). The interaction between this compound and GRK2 involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate various signaling pathways that are regulated by GRK2, leading to potential therapeutic applications in diseases where GRK2 is implicated .
Additionally, this compound has been shown to interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can influence the stability and function of the target proteins, further highlighting the compound’s versatility in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, the compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways involved in cell survival and proliferation. This effect is mediated through the inhibition of GRK2 and other kinases, leading to altered gene expression and activation of apoptotic pathways .
In addition to its pro-apoptotic effects, this compound can also influence cellular metabolism. By modulating the activity of enzymes involved in metabolic pathways, the compound can alter the levels of key metabolites and affect cellular energy production. This can have downstream effects on cell growth, differentiation, and overall function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the target enzyme. This binding can occur through various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The inhibition of enzyme activity can lead to downstream effects on cellular signaling pathways and gene expression .
Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Prolonged exposure to the compound can lead to cumulative effects on cellular processes. For example, long-term treatment with this compound has been associated with sustained inhibition of GRK2 activity, resulting in persistent changes in cell signaling and gene expression . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound has been shown to exert therapeutic effects by modulating enzyme activity and cellular signaling pathways without causing significant toxicity .
At higher doses, this compound can induce adverse effects, including toxicity and organ damage. These toxic effects are likely due to the compound’s ability to disrupt critical cellular processes and induce oxidative stress . Therefore, careful consideration of dosage is essential when evaluating the compound’s potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biochemical properties and contribute to the overall effects of the compound on cellular function.
Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can result in changes in the levels of metabolites and affect cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. These interactions can influence the compound’s localization and accumulation within the cell, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and interactions with targeting signals .
For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, the compound can be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The specific localization of this compound can have significant implications for its biochemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothieno[2,3-c]pyridine typically involves the bromination of thieno[2,3-c]pyridine. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve the desired substitution. Another approach involves the reaction of pyridine with a hydrobromic acid solution in the presence of hydrogen peroxide, followed by purification to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often utilize readily available reagents and aim to minimize the number of steps involved in the synthesis. The use of high-yield reactions and scalable processes is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrobromic acid, hydrogen peroxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thieno[2,3-c]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Bromothieno[2,3-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
2-Bromothieno[2,3-c]pyridine can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromopyridine: Contains a single pyridine ring with a bromine atom, offering different chemical properties and uses.
Thieno[3,2-c]pyridine: A structural isomer with the thieno ring fused at a different position, leading to variations in chemical behavior and applications .
Properties
IUPAC Name |
2-bromothieno[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCWAYSRWHURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478179 | |
Record name | 2-bromothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756477-36-8 | |
Record name | 2-bromothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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